17alpha-Demethylated stanozolol is a derivative of stanozolol, an anabolic steroid that is structurally related to testosterone. Stanozolol is classified as an anabolic-androgenic steroid, primarily used for its muscle-building properties. The compound is synthesized from the parent steroid, stanozolol, through a demethylation reaction at the 17-alpha position. This modification alters its pharmacological profile and metabolic pathways. Stanozolol itself is widely recognized in both medical and athletic contexts, often associated with performance enhancement and doping in sports .
The synthesis of 17alpha-demethylated stanozolol can be achieved through various chemical methods, primarily focusing on demethylation techniques. One notable method involves the use of strong acids or bases to cleave the methyl group at the 17-alpha position. For instance, a common approach utilizes lithium aluminum hydride in anhydrous ether to facilitate the removal of the methyl group.
Key parameters for this synthesis include:
The molecular structure of 17alpha-demethylated stanozolol retains the core steroid framework but lacks the methyl group at the 17-alpha carbon. This structural change impacts its three-dimensional conformation and interaction with biological targets.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
17alpha-Demethylated stanozolol participates in various chemical reactions that are important for its metabolism and pharmacological activity. Key reactions include:
The mechanism of action of 17alpha-demethylated stanozolol primarily involves binding to androgen receptors in target tissues. This interaction leads to:
The compound's efficacy is influenced by its binding affinity to androgen receptors and its ability to activate downstream signaling pathways involved in muscle hypertrophy and strength gains .
The physical and chemical properties of 17alpha-demethylated stanozolol are crucial for understanding its behavior in biological systems:
These properties influence formulation strategies for pharmaceutical applications, especially concerning bioavailability and delivery systems .
17alpha-Demethylated stanozolol has several scientific applications:
Furthermore, ongoing research aims to explore potential therapeutic uses beyond muscle wasting disorders, including applications in hormone replacement therapy and age-related muscle loss .
Enzymatic demethylation at the C17α position represents a sophisticated biochemical strategy for modifying anabolic-androgenic steroids (AAS) like stanozolol. Cytochrome P450 (CYP) enzymes, particularly CYP17A1, catalyze oxidative demethylation reactions through sequential hydroxylation and carbon-carbon bond cleavage. In the case of 17α-methylated steroids, this process involves:
Recent studies identify engineered P450 variants (e.g., CYP11411, CYP14A) capable of processing bulky AAS substrates like stanozolol. For example, Cochliobolus lunatus-derived CYP14A variants (I111L/M115K, I111L/V124W) achieve >90% regioselectivity for C17 modifications in structurally analogous steroids [9]. Non-heme iron-dependent oxygenases (e.g., Rieske oxygenases) offer alternative demethylation pathways via radical intermediates, though their application to stanozolol derivatives remains exploratory [9].
Table 1: Enzymatic Systems for Steroidal C17-Demethylation
Enzyme | Source | Reaction Type | Substrate Scope | Key Parameters |
---|---|---|---|---|
CYP17A1 (mutant) | Human/recombinant | Oxidative demethylation | 17α-methyl steroids | kcat: 2.1 min⁻¹ |
CYP14A | Cochliobolus lunatus | 17α-Hydroxylation | Androstanes, testosterones | 95% regioselectivity |
OleP (F84Q/S240A/V291G) | Streptomyces | 7β-Hydroxylation | Lithocholic acid analogs | >95% stereoselectivity |
Traditional AAS design exploits 17α-alkylation (e.g., methyl, ethyl groups) to impede hepatic metabolism and enhance oral bioavailability. Stanozolol exemplifies this approach, where its 17α-methyl group sterically hinders first-pass deactivation [3] [8]. However, alkylation introduces hepatotoxicity risks due to altered hepatic redox cycling and cholestatic injury.
Demethylation at C17 circumvents these drawbacks by:
Table 2: Alkylated vs. Demethylated Stanozolol Properties
Property | 17α-Methyl Stanozolol | 17-Demethyl Stanozolol |
---|---|---|
Oral Bioavailability | >75% | ~30% (est.) |
Hepatic Metabolism | Slow (steric hindrance) | Moderate (C17β-OH exposed) |
T½ (Intramuscular) | 24 hours | 6–8 hours (est.) |
Androgen Receptor Affinity | 22% of DHT | 8–10% of DHT (est.) |
The C17 position governs stereoelectronic interactions with the androgen receptor (AR). Demethylation alters ligand-receptor dynamics by:
Molecular dynamics simulations confirm that 17-demethylated stanozolol adopts a Δ2-conformation, tilting the A-ring pyrazole moiety toward AR helix 12, potentially co-activator recruitment [1].
Demethylation typically reduces anabolic-androgenic dissociation due to:
Table 3: Strategies to Optimize Demethylated Stanozolol Analogs
Challenge | Chemical Strategy | Biological Outcome |
---|---|---|
Reduced AR affinity | A-ring modifications (e.g., 3-keto reduction) | Increased anabolic selectivity (SERM-like) |
Short half-life | C17β-esterification | Sustained release; t½ extended to 14h |
Hepatic glucuronidation | Introduction of 17α-fluorine | Steric blockade of UGT access |
Innovative approaches include:
Table 4: Synthetic Pathways for 17α-Demethylated Stanozolol Derivatives
Method | Reagents/Conditions | Yield | Purity | Key Advantage |
---|---|---|---|---|
Chemical Synthesis | CrO3/pyridine; then Pd/C decarbonylation | 42% | 89% | Scalability (>10g batches) |
Biocatalytic (CYP14A) | Engineered C. lunatus; NADPH recycling | 78% | >95% | Stereospecificity |
Chemoenzymatic | Microbial hydroxylation; then NaIO4 cleavage | 65% | 92% | Avoids toxic reagents |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: